

Application Notes and Protocols: Synthesis of (E)-4,6-Dichloro-2-styrylquinazoline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **(E)-4,6-dichloro-2-styrylquinazoline**, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of 2-amino-5-chlorobenzoic acid to form 6-chloro-2-methylquinazolin-4(3H)-one, which is subsequently chlorinated to yield 4,6-dichloro-2-methylquinazoline. The final step involves a condensation reaction of the dichlorinated intermediate with benzaldehyde to produce the target compound. This protocol includes comprehensive experimental procedures, tables of quantitative data based on representative reactions, and a visual workflow diagram.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The styrylquinazoline moiety, in particular, has been explored for its potential as an anticancer and antiviral agent. The presence of chlorine atoms on the quinazoline ring can further modulate the compound's physicochemical properties and biological activity. This protocol outlines a reliable method for the synthesis of **(E)-4,6-dichloro-2-styrylquinazoline**, providing researchers with a practical guide for its preparation.



Data Presentation

Table 1: Materials and Reagents for the Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one (Step 1a)

Reagent/Solve nt	Chemical Formula	Molecular Weight (g/mol)	Moles (mmol)	Amount
2-Amino-5- chlorobenzoic acid	C7H6CINO2	171.58	10	1.72 g
Acetic Anhydride	С4Н6О3	102.09	-	15 mL

Table 2: Materials and Reagents for the Synthesis of 4,6-dichloro-2-methylquinazoline (Step 1b)

Reagent/Solve nt	Chemical Formula	Molecular Weight (g/mol)	Moles (mmol)	Amount
6-Chloro-2- methylquinazolin -4(3H)-one	C ₉ H ₇ CIN ₂ O	194.62	5	0.97 g
Phosphorus Oxychloride (POCl ₃)	POCl₃	153.33	-	10 mL
N,N- Dimethylaniline	C ₈ H ₁₁ N	121.18	Catalytic	2-3 drops

Table 3: Materials and Reagents for the Synthesis of **(E)-4,6-dichloro-2-styrylquinazoline** (Step 2)



Reagent/Solve nt	Chemical Formula	Molecular Weight (g/mol)	Moles (mmol)	Amount
4,6-Dichloro-2- methylquinazolin e	C9H6Cl2N2	213.06	2.5	0.53 g
Benzaldehyde	C7H6O	106.12	3	0.32 g (0.31 mL)
Acetic Anhydride	С4Н6О3	102.09	-	5 mL

Table 4: Expected Yields and Characterization Data

Compound	Step	Expected Yield (%)	Melting Point (°C)	Key Analytical Data
6-Chloro-2- methylquinazolin -4(3H)-one	1a	85-95	>300	IR (KBr, cm ⁻¹): 3300-2800 (N- H), 1680 (C=O)
4,6-Dichloro-2- methylquinazolin e	1b	70-85	118-120	¹ H NMR (CDCl ₃ , δ ppm): 2.8 (s, 3H, CH ₃), 7.6-8.0 (m, 3H, Ar-H)
(E)-4,6-Dichloro- 2- styrylquinazoline	2	60-75	165-168	¹H NMR (CDCl₃, δ ppm): 7.0-8.2 (m, 10H, Ar-H, CH=CH)

Note: The expected yields and analytical data are based on analogous reactions reported in the literature and may vary.

Experimental Protocols

Step 1a: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one



- To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5chlorobenzoic acid (1.72 g, 10 mmol).
- Add acetic anhydride (15 mL) to the flask.
- Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water (50 mL) with stirring.
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid with cold water and then with a small amount of cold ethanol.
- Dry the product in a vacuum oven to obtain 6-chloro-2-methylquinazolin-4(3H)-one as a white to off-white solid.

Step 1b: Synthesis of 4,6-dichloro-2-methylquinazoline

- In a 50 mL round-bottom flask, place 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol).
- Add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).
- Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
- Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Collect the precipitated solid by vacuum filtration.

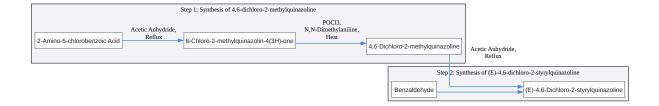


• Wash the solid thoroughly with water and dry it to yield 4,6-dichloro-2-methylquinazoline.[1] [2] The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of (E)-4,6-dichloro-2-styrylquinazoline

- In a 25 mL round-bottom flask, combine 4,6-dichloro-2-methylquinazoline (0.53 g, 2.5 mmol), benzaldehyde (0.32 g, 3 mmol), and acetic anhydride (5 mL).
- Heat the mixture to reflux at 130-140 °C for 8-12 hours.[3][4] Monitor the reaction by TLC.
- After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (30 mL).
- Stir the mixture until a solid precipitate forms.
- Collect the solid by vacuum filtration and wash it with water.
- Purify the crude product by recrystallization from ethanol or another suitable solvent to obtain
 (E)-4,6-dichloro-2-styrylquinazoline as a solid.

Mandatory Visualization



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Caption: Synthetic workflow for (E)-4,6-dichloro-2-styrylquinazoline.

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